molecular formula C11H13FO B13602341 4-(3-Fluoro-5-methylphenyl)butan-2-one

4-(3-Fluoro-5-methylphenyl)butan-2-one

Cat. No.: B13602341
M. Wt: 180.22 g/mol
InChI Key: QZFXAAUXBNHYMQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methylphenyl)butan-2-one is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluoro-5-methylbenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluoro-5-methylphenyl)butanoic acid.

    Reduction: Formation of 4-(3-Fluoro-5-methylphenyl)butan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-5-methylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylphenyl)butan-2-one
  • 4-(3-Fluoro-2-methylphenyl)butan-2-one
  • 4-(3-Fluoro-5-ethylphenyl)butan-2-one

Uniqueness

4-(3-Fluoro-5-methylphenyl)butan-2-one is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-(3-fluoro-5-methylphenyl)butan-2-one

InChI

InChI=1S/C11H13FO/c1-8-5-10(4-3-9(2)13)7-11(12)6-8/h5-7H,3-4H2,1-2H3

InChI Key

QZFXAAUXBNHYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CCC(=O)C

Origin of Product

United States

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